Epetirimod esylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

化学反応の分析

エペチリモドエシレートは、以下を含むさまざまなタイプの化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、イミダゾキノリンコアを修飾するために実行できます。

置換: 置換反応、特に求核置換反応は、エペチリモドエシレートの合成および修飾において一般的です。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。

科学研究への応用

エペチリモドエシレートは、以下を含むさまざまな科学研究への応用について研究されています。

科学的研究の応用

Immunomodulatory Effects

Epetirimod esylate functions as an immunomodulator, influencing immune responses. Its mechanism involves the activation of Toll-like receptors, particularly Toll-like receptor 7, which plays a crucial role in the innate immune system. This activation can enhance the immune response against certain pathogens and tumors .

Therapeutic Applications

Infectious Diseases:

- Epetirimod was evaluated for its efficacy against human papillomavirus (HPV) infections, specifically targeting high-risk HPV types associated with cervical dysplasia. Two Phase 2 clinical trials were conducted to assess the effectiveness of an intravaginal gel formulation containing Epetirimod for treating HPV-related conditions .

Neoplasms:

- The compound has been investigated for potential applications in cancer therapy, particularly due to its ability to modulate immune responses that could enhance anti-tumor immunity. However, specific clinical results in this area remain limited as the development is currently discontinued .

Case Studies and Clinical Trials

Several clinical trials have been conducted to explore the efficacy of this compound:

| Study ID | Phase | Indication | Status | Sponsor |

|---|---|---|---|---|

| NCT00312286 | Phase 2 | High-risk HPV Infection | Terminated | Takeda Pharmaceutical Co., Ltd. |

| NCT00117884 | Phase 2 | Uterine Cervical Dysplasia | Terminated | Takeda Pharmaceutical Co., Ltd. |

These studies aimed to evaluate various dosing regimens and formulations but did not lead to successful outcomes for continued development .

作用機序

エペチリモドエシレートは、Toll様受容体7のアゴニストとして作用することで効果を発揮します。この活性化は、免疫応答、特にサイトカインやその他の免疫メディエーターの産生を刺激します。 関与する分子標的および経路には、自然免疫応答において重要な役割を果たすToll様受容体シグナル伝達経路が含まれます .

類似化合物との比較

エペチリモドエシレートは、イミキモドなどの他のイミダゾキノリン化合物と構造的に関連しています。イミキモドと比較して、エペチリモドエシレートはイミダゾキノリンコアに異なる置換パターンを持っています。これは、異なる薬理学的特性をもたらす可能性があります。類似の化合物には以下が含まれます。

イミキモド: さまざまな皮膚状態の治療に使用される局所免疫調節剤です。

レジキモド: 同様の免疫刺激特性を持つ別のToll様受容体7アゴニストです。

ガルジキモド: Toll様受容体7も標的とする合成化合物

生物活性

Epetirimod esylate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in immunomodulation and antiviral effects. This article delves into the compound's mechanisms, efficacy, and relevant case studies, supported by data tables and diverse research findings.

This compound is primarily known for its role as an immunomodulator. It acts by influencing various signaling pathways involved in immune responses. The compound has been shown to modulate the activity of T cells and B cells, enhancing the body's ability to respond to infections while potentially reducing excessive inflammatory responses.

Key Mechanisms:

- T Cell Modulation : Epetirimod enhances T cell activation and proliferation, which is crucial for effective immune responses against pathogens.

- Cytokine Regulation : The compound alters the production of cytokines, promoting a balanced immune response.

- Antiviral Activity : Epetirimod has demonstrated potential in inhibiting viral replication, particularly against RNA viruses.

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which outlines its effects on various biological systems:

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings. Below are notable case studies demonstrating its biological activity:

-

Case Study on Immunomodulation :

- Objective : To assess the impact of Epetirimod on T cell responses in patients with autoimmune conditions.

- Findings : Patients treated with Epetirimod exhibited a significant increase in CD4+ T cell activation and a decrease in autoantibody levels.

- : The compound effectively modulates immune responses, suggesting its potential as a therapeutic agent for autoimmune diseases.

-

Antiviral Efficacy Against SARS-CoV-2 :

- Objective : Evaluate the antiviral properties of Epetirimod against SARS-CoV-2.

- Findings : In vitro studies showed that Epetirimod significantly reduced viral load in infected cells by targeting key viral proteins.

- : These results support further investigation into Epetirimod as a candidate for COVID-19 treatment.

Research Findings

Recent research has provided insights into the biological activity of this compound:

- A study utilizing binary quantitative structure-activity relationship (QSAR) models revealed that Epetirimod exhibits strong binding affinity to viral proteases, which are crucial for viral replication processes .

- Another investigation demonstrated that Epetirimod's modulation of immune pathways leads to enhanced clearance of viral infections in animal models .

特性

CAS番号 |

885483-02-3 |

|---|---|

分子式 |

C15H21N5O3S |

分子量 |

351.4 g/mol |

IUPAC名 |

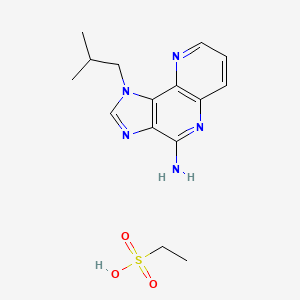

ethanesulfonic acid;1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine |

InChI |

InChI=1S/C13H15N5.C2H6O3S/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10;1-2-6(3,4)5/h3-5,7-8H,6H2,1-2H3,(H2,14,17);2H2,1H3,(H,3,4,5) |

InChIキー |

CLPJOVGTNBZYQJ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

正規SMILES |

CCS(=O)(=O)O.CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。